molecular formula C17H28N4O5 B12941807 N-(tert-Butoxycarbonyl)-L-leucyl-L-histidine CAS No. 61884-59-1

N-(tert-Butoxycarbonyl)-L-leucyl-L-histidine

Cat. No.: B12941807
CAS No.: 61884-59-1
M. Wt: 368.4 g/mol
InChI Key: JHAZZDFBRGYAGS-STQMWFEESA-N
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Description

N-(tert-Butoxycarbonyl)-L-leucyl-L-histidine is a synthetic dipeptide building block essential in solid-phase and solution-phase peptide synthesis (SPPS). The compound features an N-terminal tert-butyloxycarbonyl (Boc) protecting group, which is stable under a variety of conditions but can be readily removed under mild acidic conditions to reveal the free amine for subsequent chain elongation . This makes it a valuable reagent for the controlled synthesis of longer peptide sequences, particularly those requiring the unique physicochemical properties of the leucine-histidine motif. The imidazole side chain of the histidine residue often plays a critical role in metal coordination, proton transfer, and enzymatic catalysis within peptides and proteins. Researchers utilize this Boc-protected dipeptide to study and incorporate these functions into novel synthetic peptides. Potential applications include the development of enzyme inhibitors, metal-chelating agents, and probes for studying protein-protein interactions. The compound should be stored in a cool, dry place, and its purity and identity are typically confirmed by analytical techniques such as HPLC and mass spectrometry. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

CAS No.

61884-59-1

Molecular Formula

C17H28N4O5

Molecular Weight

368.4 g/mol

IUPAC Name

(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoic acid

InChI

InChI=1S/C17H28N4O5/c1-10(2)6-12(21-16(25)26-17(3,4)5)14(22)20-13(15(23)24)7-11-8-18-9-19-11/h8-10,12-13H,6-7H2,1-5H3,(H,18,19)(H,20,22)(H,21,25)(H,23,24)/t12-,13-/m0/s1

InChI Key

JHAZZDFBRGYAGS-STQMWFEESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.

    Peptide Bond Formation: The protected amino acids are coupled using peptide bond formation techniques, such as carbodiimide-mediated coupling.

    Deprotection: The Boc groups are removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which streamline the process by automating the repetitive steps of coupling and deprotection. This ensures high purity and yield, making the compound suitable for large-scale applications.

Chemical Reactions Analysis

Boc Protection of L-Leucine

  • Reaction : L-Leucine reacts with di-tert-butyl dicarbonate (Boc₂O) in a polar solvent (e.g., THF, DMF) with a tertiary amine base (e.g., triethylamine, 1,1,3,3-tetramethylguanidine) .

  • Conditions :

    ParameterValue
    Temperature35–100°C (optimal: 60–85°C)
    Reaction Time6–72 hours
    Yield40–60%
    BaseTriethylamine or guanidine derivatives
    SolventMethanol, t-butanol, or water-alcohol mixtures
  • Racemization Control : pH maintained at ~10 to minimize racemization during Boc activation .

Coupling with L-Histidine

  • Activation : Boc-Leu-OH is activated using carbodiimides (e.g., EDCI) with HOBt or HOAt to form an active ester intermediate .

  • Coupling : Activated Boc-Leu reacts with L-histidine in anhydrous DMF or dichloromethane.

    ParameterValue
    Temperature0–25°C
    Reaction Time4–24 hours
    Yield70–85%
    PurificationRecrystallization (ethyl acetate/petroleum ether)

Acidic Cleavage of Boc Group

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v).

  • Conditions :

    ParameterValue
    Time1–2 hours
    Temperature25°C
    ByproductCO₂ and tert-butanol

Histidine Side-Chain Reactivity

  • Imidazole Ring :

    • Alkylation : Reacts with iodoacetamide at pH 8–9 (e.g., in cysteine protection) .

    • Metal Chelation : Binds transition metals (Cu²⁺, Zn²⁺) via N-3 and N-1 positions .

Thermal Stability

  • Boc-Leu-His : Stable at ≤25°C; decomposition observed >100°C .

  • Hydrolytic Sensitivity :

    ConditionHalf-Life
    pH 3–5 (aqueous)>1 month
    pH >10<24 hours

Oxidative Pathways

  • Thiol Oxidation : In the presence of H₂O₂, histidine’s thioether side chains (if present) oxidize to sulfoxides .

Purity and Characterization

PropertyValue (Boc-Leu-His)Source
HPLC Purity≥98.0%
Specific Rotation-3.0° to -5.0° (c=1, AcOH)
Melting Point118–121°C

Spectroscopic Data

  • IR (KBr) : 1740 cm⁻¹ (C=O, Boc), 1650 cm⁻¹ (amide I) .

  • ¹H NMR (DMSO-d₆) : δ 1.38 (s, Boc CH₃), 6.85–7.25 (imidazole H) .

Industrial Protocols

  • Scale-Up : Multi-kilogram batches use mixed solvents (e.g., t-butanol/water) for cost-effective synthesis .

  • Quality Control : Rigorous pH monitoring and chiral HPLC ensure enantiomeric purity .

Scientific Research Applications

Peptide Synthesis

Boc-Leu-His as a Building Block
N-(tert-Butoxycarbonyl)-L-leucyl-L-histidine serves as a crucial building block in the synthesis of peptides. The tert-butyloxycarbonyl (Boc) protecting group allows for selective reactions during peptide assembly, facilitating the formation of complex structures without unwanted side reactions.

Case Study: Dipeptide Synthesis
In a study focusing on amino acid ionic liquids derived from Boc-protected amino acids, Boc-Leu-His was utilized to synthesize dipeptides efficiently. The use of specific coupling reagents enhanced amide bond formation, yielding satisfactory results in short reaction times (approximately 15 minutes) without the need for base addition .

Drug Development

Potential Therapeutic Applications
The incorporation of histidine in peptides is significant due to its role in biological processes such as metal ion chelation and proton buffering. Research has indicated that histidine-containing peptides can modulate biological activities and improve drug efficacy.

Example: Atopic Dermatitis Treatment
L-histidine supplementation has been studied for its potential benefits in treating atopic dermatitis. A clinical trial demonstrated that oral administration of L-histidine significantly improved skin barrier function and reduced disease severity in patients . While this study did not focus solely on this compound, it highlights the importance of histidine in therapeutic contexts.

Biochemical Research

Role in Protein Structure and Function
Histidine residues are critical in enzyme active sites and protein structure stabilization. The use of this compound in biochemical experiments can help elucidate the roles of these residues in various proteins.

Research Findings
Studies have shown that histidine's unique properties affect protein folding and stability. For instance, research on histidine metabolism has revealed its selective requirement for neural tumor growth, emphasizing its significance in cellular processes .

Environmental Applications

Green Chemistry Initiatives
The use of this compound in green chemistry protocols has been explored. For example, chemoselective N-tert-butyloxycarbonylation reactions using glycerol as a solvent have demonstrated environmentally friendly methods for amine protection without harmful byproducts .

Data Tables

Application AreaDescriptionKey Findings
Peptide SynthesisBuilding block for dipeptidesEfficient synthesis with high yields using specific coupling reagents
Drug DevelopmentPotential treatment for skin conditionsSignificant improvement in atopic dermatitis symptoms with L-histidine supplementation
Biochemical ResearchRole in enzyme activity and protein stabilityCritical for understanding protein folding and function
Environmental ChemistryGreen methods for amine protectionSuccessful chemoselective reactions using glycerol

Mechanism of Action

The mechanism of action of (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares Boc-Leu-His with structurally related Boc-protected amino acids and derivatives:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
N-(tert-Butoxycarbonyl)-L-leucyl-L-histidine C₁₇H₂₈N₄O₅ 368.43 Not Provided† Dipeptide; Boc-Leu-His backbone; used in peptide elongation .
N-tert-Butyloxycarbonyl-L-histidine C₁₁H₁₇N₃O₄ 255.27 17791-52-5 Single Boc-protected histidine; solid state; storage at -20°C .
N-[(tert-Butoxy)carbonyl]-3-methyl-L-histidine C₁₂H₁₉N₃O₄ 269.30 61070-22-2 3-methyl modification on histidine imidazole; alters steric properties .
Boc-His(BOM)-OH C₁₉H₂₅N₃O₅ 375.42 83468-83-1 Benzyoxymethyl (BOM)-protected imidazole; enhances stability during SPPS .
N-tert-Butoxycarbonyl-L-tyrosine methyl ester C₁₅H₂₀N₂O₅ 308.33 4326-36-7 Boc-Tyr with methyl ester; increased lipophilicity .

Key Comparisons

Dipeptide vs. Single Amino Acid Derivatives
  • Boc-Leu-His vs. N-tert-Butyloxycarbonyl-L-histidine: Boc-Leu-His is a dipeptide, enabling direct incorporation into growing peptide chains, whereas Boc-His is a single amino acid building block. The dipeptide’s higher molecular weight (368.43 vs. 255.27) impacts solubility and purification requirements . Boc-His requires additional coupling steps in SPPS, while Boc-Leu-His can streamline synthesis by providing a pre-linked Leu-His moiety .
Side-Chain Modifications
  • Boc-His(BOM)-OH and N-Boc-His(Trt)-OH ():
    • These derivatives feature protective groups (BOM or trityl) on the histidine imidazole, preventing undesired side reactions during peptide synthesis. Boc-His(BOM)-OH (MW 375.42) is bulkier than Boc-Leu-His, affecting steric accessibility in catalytic applications .
Functional Group Variations
  • N-tert-Butoxycarbonyl-L-tyrosine methyl ester: The methyl ester group increases lipophilicity compared to Boc-Leu-His, making it more suitable for hydrophobic environments. However, the tyrosine phenol group introduces different reactivity, such as susceptibility to iodination .

Biological Activity

N-(tert-Butoxycarbonyl)-L-leucyl-L-histidine (Boc-Leu-His) is a dipeptide derivative that has garnered attention in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article explores the biological activity of Boc-Leu-His, focusing on its mechanisms, applications, and relevant research findings.

Boc-Leu-His is a synthetic peptide comprising two amino acids: L-leucine and L-histidine. The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis, which enhances the stability and solubility of the compound. The molecular formula for Boc-Leu-His is C₁₄H₁₉N₃O₄, and it has a molecular weight of 299.32 g/mol.

Mechanisms of Biological Activity

  • Antimicrobial Activity :
    • Histidine-rich peptides, including Boc-Leu-His, have been shown to exhibit antimicrobial properties. The presence of histidine allows these peptides to interact with microbial membranes, leading to membrane disruption and cell lysis under certain pH conditions .
    • Studies indicate that modifications in peptide design can enhance their antimicrobial efficacy by altering their hydrophilicity and amphipathicity .
  • Cell Penetration and Protein Transduction :
    • Boc-Leu-His may facilitate the transduction of proteins into cells. This property is particularly useful in drug delivery systems where peptides can transport therapeutic agents across cell membranes .
    • The ability to penetrate cells is influenced by the peptide's structure, which can be optimized for enhanced delivery efficiency.
  • Nucleic Acid Transfection :
    • Research has demonstrated that histidine-rich peptides can promote nucleic acid transfection, making them valuable tools in gene therapy applications .
    • The pH-dependent behavior of these peptides allows for controlled release and uptake of nucleic acids within target cells.

Table 1: Summary of Biological Activities of Boc-Leu-His

Activity TypeDescriptionReferences
AntimicrobialEffective against various pathogens; membrane disruption
Cell PenetrationFacilitates protein delivery into cells
Nucleic Acid DeliveryEnhances transfection efficiency
Antioxidant PropertiesScavenges reactive oxygen species

Case Studies

  • Antimicrobial Efficacy :
    In a study examining the antimicrobial properties of histidine-rich peptides, Boc-Leu-His demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism involved the alteration of membrane integrity at acidic pH levels, showcasing its potential as an antimicrobial agent in clinical settings .
  • Gene Delivery Applications :
    A clinical trial assessed the effectiveness of histidine-rich peptides in delivering plasmid DNA to human cells. Results indicated that Boc-Leu-His enhanced transfection rates compared to traditional methods, suggesting its utility in gene therapy approaches .
  • Antioxidant Activity :
    Research has indicated that Boc-Leu-His exhibits antioxidant properties by scavenging reactive oxygen species (ROS). This activity may contribute to protective effects against oxidative stress-related diseases .

Q & A

Basic: What are the standard synthetic protocols for N-(tert-Butoxycarbonyl)-L-leucyl-L-histidine?

Answer:
The synthesis typically involves sequential Boc (tert-butoxycarbonyl) protection of amino acids, followed by coupling using activating agents. For example:

  • Step 1: Boc protection of L-leucine via reaction with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous/organic solvent system (e.g., dioxane/water with NaHCO₃) .
  • Step 2: Activation of Boc-L-leucine using carbodiimides (e.g., EDC) with HOBt to form an active ester, followed by coupling with L-histidine .
  • Step 3: Purification via column chromatography or recrystallization, with structural confirmation by NMR and mass spectrometry.
    Key considerations: Maintain anhydrous conditions during coupling to prevent hydrolysis of the active intermediate .

Basic: How is the purity and structural integrity of this compound verified experimentally?

Answer:
A combination of analytical techniques is required:

  • HPLC: Assess purity using reverse-phase columns (C18) with UV detection at 214 nm (peptide bond absorbance) .
  • NMR: Confirm stereochemistry and absence of racemization via ¹H and ¹³C NMR. For example, the tert-butyl group in Boc appears as a singlet at ~1.4 ppm in ¹H NMR .
  • Elemental Analysis: Validate empirical formula (e.g., C, H, N content within ±0.3% of theoretical values) .
  • Melting Point: Cross-check against literature values (e.g., 177–180°C for Boc-protected dipeptides) .

Basic: What precautions are necessary for safe handling and storage?

Answer:

  • Handling: Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential irritant dust .
  • Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and strong acids/bases, which may cleave the Boc group .
  • Decomposition Risks: Thermal degradation above 200°C may release CO, CO₂, and nitrogen oxides; avoid high-heat environments .

Advanced: How can coupling efficiency during solid-phase peptide synthesis (SPPS) be optimized using this compound?

Answer:

  • Activation Reagents: Use EDC/HOBt or DIC/Oxyma Pure for minimal racemization. For sterically hindered residues, switch to HATU/HOAt for higher coupling efficiency .
  • Solvent Choice: Dichloromethane (DCM) or DMF enhances solubility of Boc-protected intermediates. Pre-activate the amino acid for 5–10 minutes before adding to the resin .
  • Monitoring: Perform Kaiser tests or FT-IR spectroscopy to confirm completion of each coupling cycle .

Advanced: How should researchers address discrepancies in reported melting points or spectral data?

Answer:

  • Cross-Validation: Compare elemental analysis (C, H, N) with theoretical values to rule out impurities. For example, deviations >0.4% suggest incomplete purification .
  • Spectral Reproducibility: Re-run NMR in deuterated DMSO or CDCl₃. Ensure proper drying to eliminate solvent peaks masking key signals .
  • Crystallization Solvents: Polymorphism can alter melting points. Recrystallize from ethyl acetate/hexane vs. methanol/water to assess consistency .

Advanced: What strategies mitigate racemization during Boc-deprotection or peptide elongation?

Answer:

  • Acid Selection: Use TFA (trifluoroacetic acid) in DCM for Boc removal, as it minimizes racemization compared to HCl/dioxane .
  • Low-Temperature Deprotection: Perform reactions at 0–4°C to reduce epimerization .
  • Coupling pH: Maintain mildly basic conditions (pH 7–8) during activation to suppress base-catalyzed racemization .

Advanced: How is this compound applied in synthesizing histidine-rich peptide models for metalloenzyme studies?

Answer:

  • Coordination Site Design: Incorporate L-histidine at specific positions to mimic metal-binding motifs (e.g., zinc fingers). Use Boc protection to block unintended side reactions during SPPS .
  • Selective Deprotection: After peptide assembly, remove Boc groups with TFA while retaining other protecting groups (e.g., Trt for histidine imidazole) .
  • Validation: Analyze metal-binding affinity via UV-Vis spectroscopy or ITC (isothermal titration calorimetry) .

Advanced: What analytical challenges arise in quantifying trace impurities in Boc-protected dipeptides?

Answer:

  • HPLC Method Development: Use gradient elution (e.g., 5–95% acetonitrile in 0.1% TFA) to separate diastereomers or truncated sequences. Optimize column temperature (30–40°C) to improve resolution .
  • Mass Spectrometry: Employ HRMS (high-resolution MS) to identify impurities with mass errors <5 ppm. Common byproducts include de-Boc derivatives (Δm/z = -100) or oxidation products (e.g., +16 Da for sulfoxide formation) .

Advanced: How does solvent polarity impact the stability of this compound?

Answer:

  • Polar Protic Solvents (e.g., MeOH, H₂O): Accelerate Boc cleavage via hydrolysis. Stability studies show <5% degradation after 24 hours in anhydrous DMF vs. >50% in aqueous buffers (pH 7.4) .
  • Non-Polar Solvents (e.g., DCM, toluene): Prolong shelf life. Store stock solutions in DCM with molecular sieves to absorb residual moisture .

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